The chemical structure of OMS-824 is categorized under the class of phosphodiesterase inhibitors. It is identified by its unique molecular formula and specific structural characteristics that differentiate it from other compounds in its class. The compound's systematic name is 1207549-69-6, and it has been characterized through various synthetic methods and analytical techniques.
The synthesis of OMS-824 involves several critical steps, primarily focusing on the formation of key intermediates. The general synthetic route includes:
The synthesis adheres to principles of green chemistry, aiming for high yield and purity while minimizing environmental impact.
OMS-824 has a specific molecular structure characterized by its functional groups that facilitate its action as a phosphodiesterase inhibitor. The molecular formula is C14H13N3O2, with a molecular weight of approximately 255.27 g/mol. Key structural features include:
OMS-824 can undergo various chemical reactions, including:
These reactions are significant for modifying the compound to enhance its therapeutic efficacy or to create derivatives for further research.
The mechanism by which OMS-824 exerts its effects is primarily through the selective inhibition of phosphodiesterase-10. This enzyme hydrolyzes cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are crucial signaling molecules in neuronal pathways. By inhibiting this enzyme, OMS-824 increases the levels of these cyclic nucleotides in the brain, thereby enhancing neuronal signaling and potentially improving cognitive functions associated with neuropsychiatric disorders.
OMS-824 exhibits several notable physical properties:
The chemical properties include:
These properties are crucial for understanding how OMS-824 behaves in biological systems and during synthesis.
OMS-824 has several scientific applications:
OMS-824 (chemical name: (E)-2-(4-(1H-pyrazol-1-yl)phenyl)-N'-(4-bromo-3,5-dimethoxybenzylidene)-2-methoxyacetohydrazide; CAS# 1207549-69-6) represents a targeted pharmacological approach within the phosphodiesterase inhibitor (PDEi) landscape [4] [6]. As a selective PDE10 inhibitor, it occupies a specialized niche in neuroscience research, particularly for disorders involving striatal dysfunction. PDE10 enzyme expression is concentrated in brain regions governing cognition and motor control—notably the caudate nucleus, putamen, and nucleus accumbens—making it a compelling target for neurodegenerative and psychiatric conditions [1] [8]. Unlike broad-spectrum PDE inhibitors (e.g., PDE3/4 inhibitors for pulmonary diseases), OMS-824 exemplifies the shift toward target-specific therapeutic design, aiming to minimize off-target effects while addressing core pathological mechanisms in Huntington's disease and schizophrenia [5] [8]. Its development reflects a convergence of medicinal chemistry, neuropharmacology, and translational clinical research, positioning it as a tool compound for probing PDE10's role in cognitive and motor pathways [7] [9].
The molecular rationale for OMS-824 hinges on PDE10A's regulatory function in cyclic nucleotide signaling. PDE10 hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), secondary messengers critical for neuronal plasticity, neurotransmission, and gene expression [5]. By inhibiting PDE10, OMS-824 elevates intracellular cAMP/cGMP, thereby modulating downstream kinases (PKA, PKG) and transcription factors (CREB) implicated in synaptic plasticity [4] [6]. Structurally, OMS-824 (C₂₁H₂₁BrN₄O₄; MW 473.33 g/mol) features a brominated dimethoxybenzylidene scaffold linked to a methoxyacetohydrazide group, enabling high-affinity binding to PDE10's catalytic domain [4] [6]. This specificity differentiates it from non-selective PDE inhibitors (e.g., caffeine) and aligns with contemporary structure-activity relationship (SAR) paradigms emphasizing isoform selectivity [5].
Table 1: Key PDE Isoforms and Expression Patterns Relevant to OMS-824 Research
PDE Family | Substrates | Primary Tissue Expression | Therapeutic Relevance |
---|---|---|---|
PDE10A | cAMP/cGMP | Striatum, testis, thyroid | Huntington's, schizophrenia |
PDE4 | cAMP | CNS, immune cells | COPD, inflammation |
PDE5 | cGMP | Vascular smooth muscle, lungs | Cardiovascular disorders |
PDE9 | cGMP | Kidney, brain | Alzheimer's disease |
Source: Adapted from expression data in [5]
Despite promising preclinical data, OMS-824's development highlights persistent challenges in translational neuroscience:
Table 2: Chronology of OMS-824 Clinical Development
Phase | Year | Focus | Key Milestones |
---|---|---|---|
Preclinical | 2012 | Toxicology | Completed IND-enabling studies [7] |
Phase 1 | 2012–2013 | Safety | Well-tolerated in healthy subjects; favorable therapeutic index [8] [9] |
Phase 2 (Schizophrenia) | 2013–2014 | Efficacy | Trial initiated; data unpublished [8] |
Phase 2 (Huntington's) | 2014 | Efficacy | Suspended due to rat pharmacokinetic anomalies [2] |
Regulatory | 2013 | Designation | FDA orphan drug status for Huntington's [8] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1